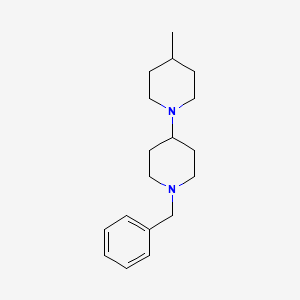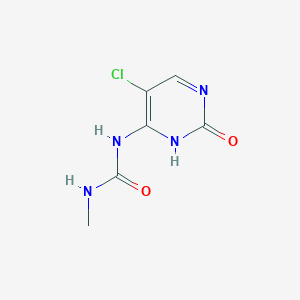
Urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N'-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a chlorinated pyrimidine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- typically involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated control systems, ensures consistent quality and high efficiency. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
化学反应分析
Types of Reactions
Urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- is studied for its potential effects on cellular processes. It may serve as a tool for investigating enzyme functions and metabolic pathways.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific biological targets, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
作用机制
The mechanism of action of urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
相似化合物的比较
Similar Compounds
Similar compounds include other substituted ureas and pyrimidine derivatives, such as:
- Urea, N-(4-chloro-2-oxo-1,2-dihydro-1,3-benzoxazol-3-yl)-N’-methyl-
- Urea, N-(5-bromo-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl-
- Urea, N-(5-chloro-2-oxo-1,2-dihydro-1,3-benzoxazol-3-yl)-N’-methyl-
Uniqueness
The uniqueness of urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- lies in its specific substitution pattern and the presence of the chlorinated pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
112878-98-5 |
|---|---|
分子式 |
C6H7ClN4O2 |
分子量 |
202.60 g/mol |
IUPAC 名称 |
1-(5-chloro-2-oxo-1H-pyrimidin-6-yl)-3-methylurea |
InChI |
InChI=1S/C6H7ClN4O2/c1-8-5(12)10-4-3(7)2-9-6(13)11-4/h2H,1H3,(H3,8,9,10,11,12,13) |
InChI 键 |
FFLOWLBFSLSMJL-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=C(C=NC(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
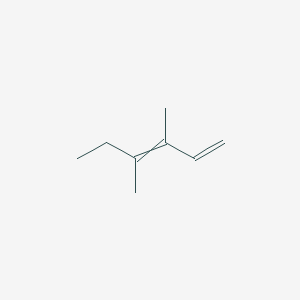

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)

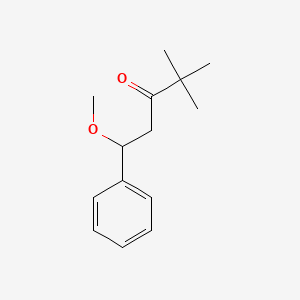
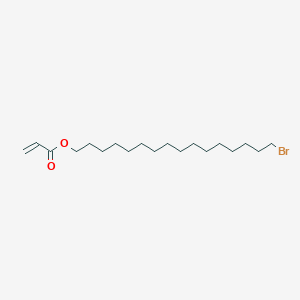
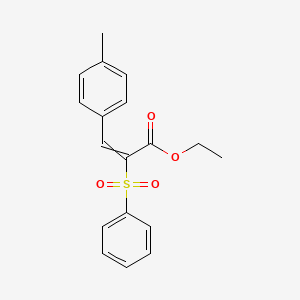
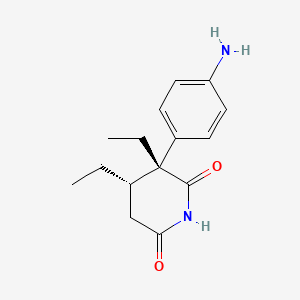
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
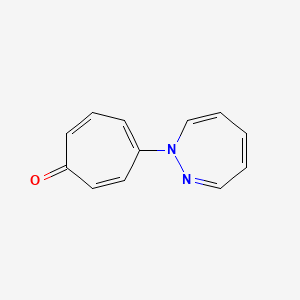
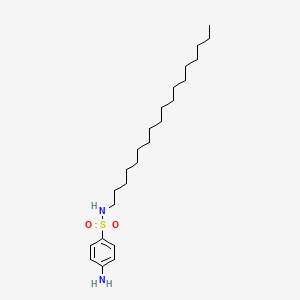
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
